![molecular formula C22H21FN4O4S B7519042 2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide](/img/structure/B7519042.png)
2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide, also known as FSBA, is a chemical compound that has been widely used in scientific research applications. FSBA is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been shown to have significant biochemical and physiological effects on various biological systems. In
Mecanismo De Acción
2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, leading to the accumulation of phosphorylated proteins in the cell. This accumulation can lead to various biochemical and physiological effects, including the activation of signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects
2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide has been shown to have significant biochemical and physiological effects on various biological systems. In cancer cells, 2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide has been shown to inhibit cell growth and induce apoptosis by activating the JNK signaling pathway. In diabetic mice, 2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide has been shown to improve insulin sensitivity and glucose tolerance by inhibiting PTP1B. 2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of PTPs involved in the regulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide has several advantages for lab experiments, including its potency and specificity for PTPs. However, 2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide also has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to ensure accurate results.
Direcciones Futuras
Of research in this field include the development of more potent and selective inhibitors of PTPs, investigation of the role of PTPs in various diseases, and the development of new methods for the synthesis of PTP inhibitors.
Métodos De Síntesis
The synthesis of 2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide involves several steps, including the reaction of 2-aminopyridine with 4-fluorobenzoyl chloride, followed by the reaction of the resulting product with morpholine and sulfonyl chloride. The final product is purified through column chromatography to obtain pure 2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide.
Aplicaciones Científicas De Investigación
2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide has been widely used in scientific research applications due to its potent inhibitory effects on PTPs. PTPs play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTPs has been linked to the development of various diseases, including cancer, diabetes, and autoimmune disorders.
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4S/c23-16-5-8-18(9-6-16)32(29,30)26-20-4-2-1-3-19(20)22(28)25-21-10-7-17(15-24-21)27-11-13-31-14-12-27/h1-10,15,26H,11-14H2,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMSPFFBMQDKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

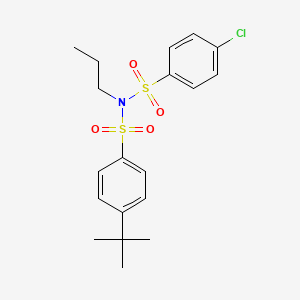
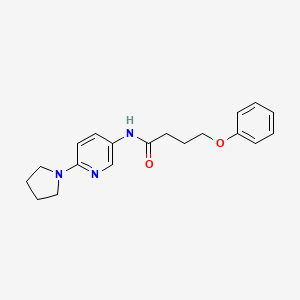
![[1-[(9,10-Dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-methyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7518974.png)
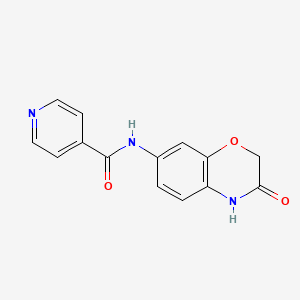
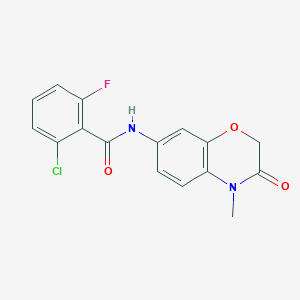
![1-(2-phenylethenesulfonyl)-N-[1-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7518982.png)
![3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B7518983.png)

![N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide](/img/structure/B7519008.png)
![(4-Methylphenyl) 3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoate](/img/structure/B7519010.png)
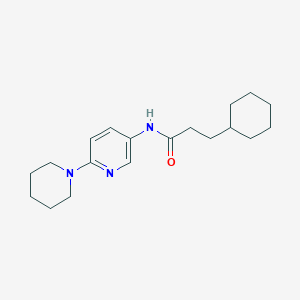
![N'-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-(1,3-dioxoinden-2-yl)-3-(1H-imidazol-5-yl)propanehydrazide](/img/structure/B7519027.png)
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine-1-carbonyl]-2-phenylphthalazin-1-one](/img/structure/B7519035.png)
